Cas no 198057-56-6 (1-cyclohexyl-2-hydroxypropan-1-one)

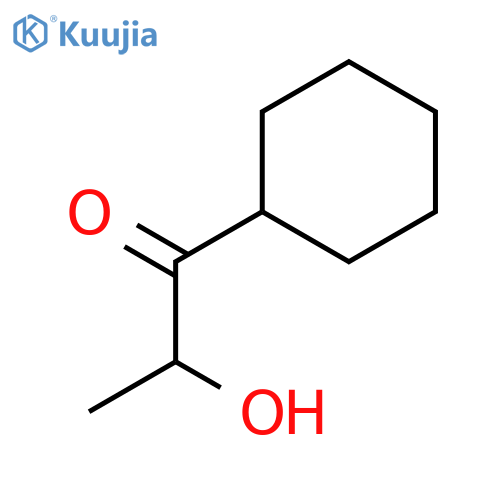

198057-56-6 structure

商品名:1-cyclohexyl-2-hydroxypropan-1-one

CAS番号:198057-56-6

MF:C9H16O2

メガワット:156.222143173218

MDL:MFCD24694412

CID:2839993

PubChem ID:11073665

1-cyclohexyl-2-hydroxypropan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-cyclohexyl-2-hydroxypropan-1-one

- DTXSID90454174

- EN300-202764

- DTXCID50404993

- SCHEMBL14490223

- 1-Propanone, 1-cyclohexyl-2-hydroxy-

- YHA05756

- 198057-56-6

-

- MDL: MFCD24694412

- インチ: InChI=1S/C9H16O2/c1-7(10)9(11)8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3

- InChIKey: YQLMBNLBZVIGSG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 156.115029749g/mol

- どういたいしつりょう: 156.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 37.3Ų

1-cyclohexyl-2-hydroxypropan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-202764-5.0g |

1-cyclohexyl-2-hydroxypropan-1-one |

198057-56-6 | 95% | 5g |

$3065.0 | 2023-05-31 | |

| Enamine | EN300-202764-1g |

1-cyclohexyl-2-hydroxypropan-1-one |

198057-56-6 | 95% | 1g |

$1057.0 | 2023-09-16 | |

| Aaron | AR002BYN-50mg |

1-Propanone, 1-cyclohexyl-2-hydroxy- |

198057-56-6 | 95% | 50mg |

$362.00 | 2023-12-14 | |

| Aaron | AR002BYN-500mg |

1-Propanone, 1-cyclohexyl-2-hydroxy- |

198057-56-6 | 95% | 500mg |

$1158.00 | 2023-12-14 | |

| Aaron | AR002BYN-1g |

1-Propanone, 1-cyclohexyl-2-hydroxy- |

198057-56-6 | 95% | 1g |

$1479.00 | 2023-12-14 | |

| A2B Chem LLC | AB07715-500mg |

1-Propanone, 1-cyclohexyl-2-hydroxy- |

198057-56-6 | 95% | 500mg |

$903.00 | 2024-04-20 | |

| 1PlusChem | 1P002BQB-2.5g |

1-Propanone, 1-cyclohexyl-2-hydroxy- |

198057-56-6 | 95% | 2.5g |

$2622.00 | 2024-06-17 | |

| Aaron | AR002BYN-5g |

1-Propanone, 1-cyclohexyl-2-hydroxy- |

198057-56-6 | 95% | 5g |

$4240.00 | 2023-12-14 | |

| Aaron | AR002BYN-10g |

1-Propanone, 1-cyclohexyl-2-hydroxy- |

198057-56-6 | 95% | 10g |

$6275.00 | 2023-12-14 | |

| Aaron | AR002BYN-100mg |

1-Propanone, 1-cyclohexyl-2-hydroxy- |

198057-56-6 | 95% | 100mg |

$529.00 | 2023-12-14 |

1-cyclohexyl-2-hydroxypropan-1-one 関連文献

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

198057-56-6 (1-cyclohexyl-2-hydroxypropan-1-one) 関連製品

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量